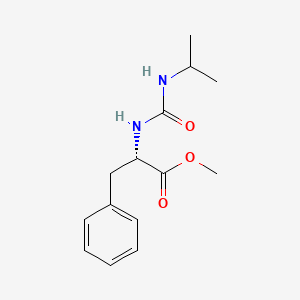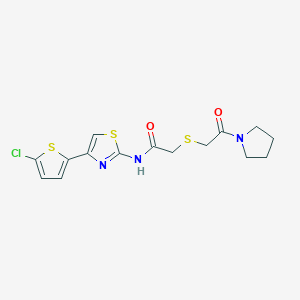![molecular formula C7H13N3S2 B3012401 N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine CAS No. 338420-57-8](/img/structure/B3012401.png)
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds with similar structures to “N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine” are often used in the synthesis of various heterocyclic compounds . They can be part of a larger group of compounds known as 1,3,4-thiadiazoles .
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve condensation reactions and cycloaddition with dipolarophiles . The specific reactions for “N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine” are not mentioned in the sources I found.Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .
Antifungal Agents
Thiazole derivatives, including 1,3,4-thiadiazole, have been found to have antifungal properties . This makes them potentially useful in the treatment of fungal infections.
Antiviral Agents
Thiazole derivatives have also been found to have antiviral properties . This could potentially make them useful in the development of new antiviral drugs.
Dye Removal
The synthesized DMAA hydrogels, which can be derived from the compound, have been found to be extremely effective in removing cationic dyes due to electrostatic interaction and hydrogen bonding in the DMAA backbone .
Synthesis of New Ligands
The compound has been used as a precursor in the synthesis of new ligands . These ligands have potential applications in the development of new metal complexes with various properties.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to have antitumor and cytotoxic properties . This could potentially make them useful in the development of new cancer treatments.
Neuroprotective Agents
Thiazole derivatives have been found to have neuroprotective properties . This could potentially make them useful in the treatment of neurological disorders.
Anticonvulsant Agents
Thiazole derivatives have been found to have anticonvulsant properties . This could potentially make them useful in the treatment of seizure disorders.
properties
IUPAC Name |
N,N-dimethyl-2-(4-methylthiadiazol-5-yl)sulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S2/c1-6-7(12-9-8-6)11-5-4-10(2)3/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLMXKMWIOAYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]-1-ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3012319.png)
![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)


![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)
![6-imino-2-oxo-1-phenyl-5-{[(E)-3-thienylmethylidene]amino}-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B3012331.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)
![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)
![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)
![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)